

Application Notes and Protocols for Intraperitoneal Injection of YM-900 in Mice

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM 900

Cat. No.: B1683507

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Introduction

YM-900, also known as YM90K, is a potent and selective non-competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1] These receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system (CNS). Overactivation of AMPA and kainate receptors by the neurotransmitter glutamate can lead to excessive neuronal excitation, a phenomenon known as excitotoxicity, which is implicated in the pathophysiology of various neurological disorders, including epilepsy and ischemic brain damage.[1] By blocking these receptors, YM-900 has demonstrated significant neuroprotective and anticonvulsant effects in preclinical models, making it a valuable tool for neuroscience research and a potential therapeutic agent.[1]

These application notes provide a detailed protocol for the preparation and intraperitoneal (i.p.) injection of YM-900 in mice, along with relevant pharmacological data and a depiction of the associated signaling pathways.

Data Presentation

In Vivo Efficacy of Intraperitoneal YM-900 in Mice

The following table summarizes the effective doses of YM-900 administered intraperitoneally in mice for different experimental models as reported in the literature.

Experimental Model	Mouse Strain	YM-900 Dose (i.p.)	Observed Effect	Reference
Audiogenic Seizure	DBA/2	2.54 mg/kg	Potent suppression of tonic seizures (ED50)	[1]
Global Ischemia	Mongolian Gerbil	15 mg/kg (x3)	Significant prevention of delayed neuronal death in the hippocampal CA1 region	[1]
Global Ischemia	Mongolian Gerbil	30 mg/kg (x3)	Neuroprotective effect with a therapeutic window of 6 hours	[1]

Pharmacological Profile of YM-900

Parameter	Value	Species	Reference
Binding Affinity (Ki)			
AMPA Receptor	0.084 μ M	Rat brain membranes	[1]
Kainate Receptor	2.2 μ M	Rat brain membranes	[1]
NMDA Receptor (glutamate site)	> 100 μ M	Rat brain membranes	[1]
Glycine site (strychnine-insensitive)	37 μ M	Rat brain membranes	[1]

Note: Detailed pharmacokinetic data for the intraperitoneal injection of YM-900 in mice, such as Cmax, Tmax, and half-life, are not readily available in the public domain. Researchers are

advised to conduct pilot pharmacokinetic studies to determine these parameters for their specific experimental conditions.

Experimental Protocols

Preparation of YM-900 for Intraperitoneal Injection

Materials:

- YM-900 (hydrochloride salt) powder
- Sterile, isotonic saline (0.9% NaCl) for injection
- Sterile microcentrifuge tubes
- Vortex mixer
- pH meter and solutions for adjustment (e.g., sterile 0.1 N NaOH and 0.1 N HCl)
- Sterile 0.22 μm syringe filters

Procedure:

- **Vehicle Selection:** While the exact vehicle for the intraperitoneal injection of YM-900 in mice is not explicitly stated in all publications, sterile isotonic saline is a suitable and commonly used vehicle for similar quinoxalinedione antagonists like NBQX. YM-900 is commercially available as a hydrochloride salt, which should have some aqueous solubility.
- **Calculation of Required Amount:** Calculate the total amount of YM-900 and vehicle needed based on the desired dose (e.g., 2.54 mg/kg, 15 mg/kg, or 30 mg/kg), the number of animals, and the injection volume (typically 10 mL/kg for mice).
- **Dissolution:**
 - Weigh the required amount of YM-900 powder and place it in a sterile microcentrifuge tube.
 - Add the calculated volume of sterile saline to the tube.

- Vortex the solution vigorously for 1-2 minutes to aid dissolution. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
- pH Adjustment (if necessary): Check the pH of the solution. If it is not within a physiologically acceptable range (pH 6.5-7.5), adjust it dropwise using sterile 0.1 N NaOH or 0.1 N HCl.
- Sterile Filtration: Draw the final solution into a sterile syringe and pass it through a sterile 0.22 μ m syringe filter into a new sterile tube to ensure sterility and remove any undissolved particulates.
- Storage: Use the prepared solution immediately. If short-term storage is necessary, keep it at 2-8°C and protect it from light. The stability of the solution under these conditions should be validated.

Intraperitoneal Injection Procedure in Mice

Materials:

- Prepared YM-900 solution
- Sterile 1 mL syringes with 25-27 gauge needles
- Animal scale
- 70% ethanol
- Appropriate personal protective equipment (PPE)

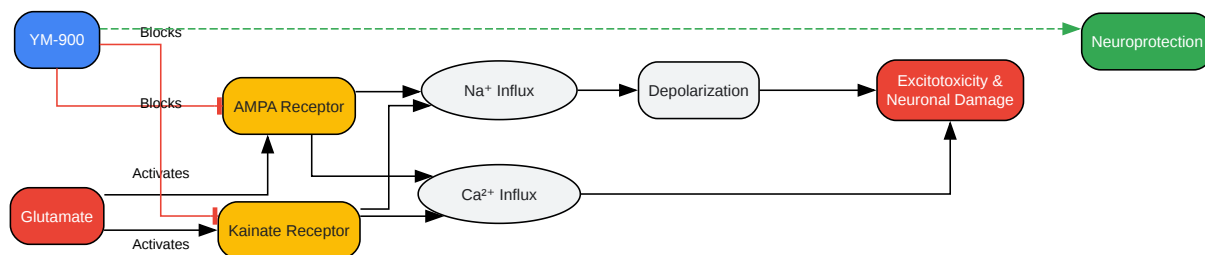
Procedure:

- Animal Preparation:
 - Weigh the mouse accurately to calculate the precise injection volume.
 - Handle the mouse gently to minimize stress.
- Restraint:

- Properly restrain the mouse to expose the abdomen. One common method is to hold the mouse by the scruff of the neck with the thumb and forefinger, and secure the tail with the little finger of the same hand.
- Tilt the mouse's head downwards at a slight angle. This allows the abdominal organs to shift cranially, reducing the risk of puncturing them.
- Injection Site:
 - The preferred site for intraperitoneal injection is the lower right quadrant of the abdomen. This location avoids the cecum, which is located on the left side, and the urinary bladder in the midline.
 - Wipe the injection site with 70% ethanol.
- Injection:
 - Insert the needle, bevel up, at a 15-30 degree angle into the skin and abdominal wall.
 - Gently aspirate by pulling back the plunger slightly to ensure that a blood vessel or an organ has not been penetrated. If blood or a yellowish fluid (urine) appears in the syringe hub, withdraw the needle and reinject at a different site with a fresh needle and syringe.
 - If no fluid is aspirated, inject the calculated volume of the YM-900 solution slowly and steadily.
- Post-injection Monitoring:
 - Withdraw the needle and return the mouse to its cage.
 - Monitor the animal for any adverse reactions, such as signs of pain, distress, or abdominal irritation, according to your institution's animal care guidelines.

Mandatory Visualizations

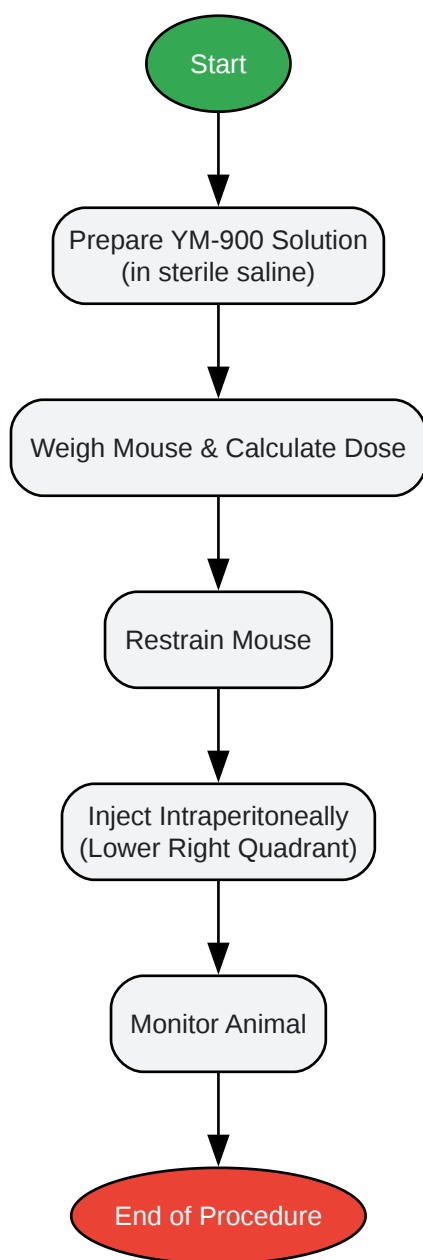
Signaling Pathway of YM-900 Action



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Caption: Mechanism of YM-900 neuroprotection by blocking AMPA/kainate receptor-mediated excitotoxicity.

Experimental Workflow for Intraperitoneal Injection of YM-900 in Mice



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Caption: Step-by-step workflow for the intraperitoneal administration of YM-900 in mice.

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References

- 1. YM90K: pharmacological characterization as a selective and potent alpha-amino-3-hydroxy-5-methylisoxazole-4-propionate/kainate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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